![molecular formula C14H12N4O2S B2516048 N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1251558-04-9](/img/structure/B2516048.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors have been shown to afford the respective organo-carboxamide ruthenium(II) complexes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry . For example, the solid-state structures of complexes Ru1, Ru2, and Ru4 confirm distorted octahedral geometries around the Ru(II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands (PPh3/CO/H/Cl) .Chemical Reactions Analysis
Reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors have been shown to afford the respective organo-carboxamide ruthenium(II) complexes . These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the yield, melting point, and NMR data of some compounds have been reported .Scientific Research Applications
Cytotoxicity
These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including A549, MCF7-MDR, and HT1080 . This suggests that they could be used in the development of potential anticancer drugs.
Antimicrobial Activity
Most of these compounds exhibited moderate inhibitory effects on the growth of Staphyllococcus aureus and some other fungi . This indicates their potential use in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Activities
Some synthesized compounds have shown significant anti-inflammatory and analgesic activities . This suggests their potential use in the development of new anti-inflammatory and analgesic drugs.
Antioxidant Activity
The antioxidant activity of these compounds has been evaluated, with some showing high inhibition percentages . This suggests their potential use in the development of new antioxidant drugs.
Antitubercular Activity
New benzothiazole derivatives have shown better inhibition potency against M. tuberculosis . This suggests their potential use in the development of new antitubercular drugs.
Synthesis of New Drug Molecules
The thiazole ring, which is part of these compounds, has been used to synthesize new compounds with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Metal Chelation
These compounds have been used in the synthesis of metal chelates, which have shown strong antimicrobial action . This suggests their potential use in the development of new antimicrobial drugs.
Biological Activity Study
Thiazolidine derivatives, which are structurally similar to these compounds, have broad applicability in medicinal chemistry, having anti-cancer, anti-HIV, and other important biological activities . This suggests their potential use in the development of new drugs for various diseases.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-20-9-4-5-10-11(8-9)21-14(17-10)18-13(19)12-15-6-3-7-16-12/h3-8H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMMRUBSGCHLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide |
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